PRMT5-IN-30

Epigenetics Enzyme kinetics Mechanism of action

Researchers require a moderately potent, SAM-competitive PRMT5 inhibitor with a defined binding mechanism. Substituting with ultra-potent or uncompetitive inhibitors introduces assay re-optimization risk. - **Mechanism**: SAM-competitive (IC50 = 0.33 μM); Kd = 0.987 μM (SPR-validated) - **Distinction**: Represents SAM-competitive chemotype vs. GSK3326595 (uncompetitive) or JNJ-64619178 (pseudo-irreversible) - **Application**: Biochemical/ biophysical studies, orthogonal target validation, MV4-11 cellular assays with SmD3 methylation readout - **Supply**: Standard R&D quantities available; immediate shipment

Molecular Formula C18H17N3O4S
Molecular Weight 371.4 g/mol
Cat. No. B15584909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-30
Molecular FormulaC18H17N3O4S
Molecular Weight371.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H17N3O4S/c1-24-11-7-8-14-15(9-11)21-18(20-14)26-10-16(22)19-13-6-4-3-5-12(13)17(23)25-2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyGZBULYAKSCNNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-30: SAM-Competitive PRMT5 Inhibitor


PRMT5-IN-30 (also identified as compound 17 in primary literature) is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), a type II arginine methyltransferase implicated in transcriptional regulation, RNA processing, and oncogenic signaling [1]. PRMT5-IN-30 inhibits PRMT5 enzymatic activity with an IC50 of 0.33 μM and exhibits direct binding with a Kd of 0.987 μM as determined by surface plasmon resonance (SPR) [1]. Mechanistically, PRMT5-IN-30 functions as a S-adenosylmethionine (SAM)-competitive inhibitor, distinguishing it from peptide-competitive or allosteric PRMT5 inhibitors [1]. The compound demonstrates broad selectivity against a panel of other methyltransferases and suppresses PRMT5-mediated SmD3 methylation in cellular contexts [1].

PRMT5-IN-30 Substitution Limitations


Substituting PRMT5-IN-30 with another PRMT5 inhibitor in an established experimental protocol carries substantial scientific risk due to fundamental differences in binding mode, potency range, and chemical scaffold. PRMT5-IN-30 is a SAM-competitive inhibitor with an IC50 in the sub-micromolar range (0.33 μM) [1], whereas clinical-stage PRMT5 inhibitors such as GSK3326595 (IC50 = 6.2 nM, SAM-uncompetitive) and JNJ-64619178 (IC50 = 0.14 nM, pseudo-irreversible) operate in the nanomolar-to-picomolar range with distinct kinetic mechanisms [2][3]. Additionally, LLY-283, another SAM-competitive PRMT5 inhibitor, exhibits ~15-fold greater potency (IC50 = 20–22 nM) but possesses a different chemical scaffold and selectivity profile [4]. These divergent binding mechanisms and potencies preclude interchangeability without extensive re-optimization of assay conditions, cellular dosing, and data interpretation. Researchers requiring a moderately potent, SAM-competitive PRMT5 inhibitor with a well-defined scaffold derived from virtual screening and hit optimization will find PRMT5-IN-30 uniquely suited to their experimental design.

PRMT5-IN-30 Comparative Evidence


SAM-Competitive Inhibition Mechanism

PRMT5-IN-30 (compound 17) is a SAM-competitive inhibitor, as established by kinetic experiments showing competitive behavior with the SAM cofactor rather than the peptide substrate [1]. In contrast, clinical-stage inhibitor GSK3326595 is a SAM-uncompetitive, peptide-competitive inhibitor [2], and JNJ-64619178 is a pseudo-irreversible inhibitor that binds simultaneously to the SAM and substrate binding pockets [3]. The SAM-competitive mechanism of PRMT5-IN-30 makes it particularly valuable for studies focused on cofactor-competitive inhibition dynamics and structure-activity relationship (SAR) exploration around the SAM binding site.

Epigenetics Enzyme kinetics Mechanism of action

Moderate Enzymatic Inhibition Potency

PRMT5-IN-30 inhibits PRMT5 enzymatic activity with an IC50 of 0.33 μM [1]. This potency positions it between earlier micromolar PRMT5 inhibitors (e.g., compound 41, IC50 = 14 μM [2]) and highly potent clinical-stage inhibitors such as GSK3326595 (IC50 = 6.2 nM) [3], JNJ-64619178 (IC50 = 0.14 nM) [4], and LLY-283 (IC50 = 22 nM) [5]. The sub-micromolar potency of PRMT5-IN-30 provides a practical middle-ground window for cellular dose-response studies, avoiding the potential cytotoxicity or off-target effects that may accompany prolonged exposure to ultra-potent inhibitors at high concentrations.

Biochemical assay PRMT5 IC50

Distinct Virtual Screening-Derived Scaffold

PRMT5-IN-30 (compound 17) was identified through a structure-based virtual screening campaign followed by iterative hit optimization, yielding a unique chemical scaffold distinct from other PRMT5 inhibitor chemotypes [1]. Unlike the tetrahydroisoquinoline-based GSK3326595 [2], the nucleoside-analog JNJ-64619178 [3], or the pyrazole-derived LLY-283 [4], PRMT5-IN-30 possesses a scaffold derived from a novel chemotype identified via pharmacophore modeling and molecular docking [1]. This scaffold uniqueness provides researchers with an alternative chemical starting point for SAR studies and reduces the risk of scaffold-specific off-target effects that may confound biological interpretation.

Medicinal chemistry Structure-based drug design Chemical probe

SPR-Validated Direct Binding

The direct binding of PRMT5-IN-30 to PRMT5 was validated by surface plasmon resonance (SPR) experiments, yielding a dissociation constant (Kd) of 0.987 μM [1]. SPR characterization provides orthogonal biophysical confirmation of target engagement beyond enzymatic activity assays, reducing the risk of false-positive inhibitor identification from assay interference. While SPR Kd values for comparator inhibitors such as GSK3326595 and JNJ-64619178 have not been consistently reported in the public domain under identical experimental conditions, the availability of SPR data for PRMT5-IN-30 enhances confidence in its direct target binding for procurement decisions where biophysical validation is a critical selection criterion.

Biophysical characterization SPR Binding affinity

Antiproliferative Activity in MV4-11 Cells

PRMT5-IN-30 demonstrated selective antiproliferative effects against MV4-11 acute myeloid leukemia cells, with mechanistic studies confirming that the cellular antitumor activity correlates with inhibition of PRMT5-mediated SmD3 methylation [1]. SmD3 methylation serves as a proximal cellular pharmacodynamic biomarker of PRMT5 inhibition, and suppression of this mark by PRMT5-IN-30 provides a quantifiable readout of target engagement in intact cells [1]. While GSK3326595 and JNJ-64619178 have been evaluated across broader cell line panels including Z-138 mantle cell lymphoma [2][3], the MV4-11/SmD3 data for PRMT5-IN-30 establish a defined cellular system for functional validation of this specific inhibitor.

Cellular pharmacology Leukemia Biomarker modulation

Broad Methyltransferase Selectivity

PRMT5-IN-30 (compound 17) exhibited broad selectivity when screened against a panel of other methyltransferases, demonstrating that its inhibitory activity is not promiscuous across the methyltransferase family [1]. The primary publication reports that PRMT5-IN-30 was evaluated against a panel of methyltransferases and showed selective inhibition of PRMT5 [1]. For comparison, GSK3326595 was reported to exhibit >4,000-fold selectivity for PRMT5/MEP50 over a panel of 20 methyltransferases [2]. While the exact fold-selectivity values for PRMT5-IN-30 are not enumerated in the available literature, the documented selectivity screening provides baseline confidence that PRMT5-IN-30 is not a pan-methyltransferase inhibitor and is suitable for target-specific studies.

Selectivity profiling Methyltransferase panel Off-target assessment

PRMT5-IN-30 Application Scenarios


SAM-Competitive Inhibition Mechanistic Studies

PRMT5-IN-30 is optimally suited for biochemical and biophysical studies investigating the SAM-competitive inhibition mechanism of PRMT5. Kinetic experiments have established that PRMT5-IN-30 competes with the SAM cofactor, distinguishing it from SAM-uncompetitive inhibitors such as GSK3326595 and pseudo-irreversible inhibitors such as JNJ-64619178 [1]. Researchers studying cofactor-competitive dynamics, SAM-binding pocket interactions, or conducting comparative mechanistic profiling across PRMT5 inhibitor classes will find PRMT5-IN-30 to be the appropriate tool compound representing the SAM-competitive chemotype. The SPR-validated direct binding (Kd = 0.987 μM) [1] further supports its use in biophysical target engagement studies.

Cellular Pharmacology in MV4-11 Leukemia Model

PRMT5-IN-30 has demonstrated selective antiproliferative activity in MV4-11 acute myeloid leukemia cells, with concomitant suppression of PRMT5-mediated SmD3 methylation serving as a proximal cellular pharmacodynamic biomarker [1]. This validated cellular system enables researchers to employ PRMT5-IN-30 in studies of PRMT5-dependent proliferation in hematologic malignancy models, using SmD3 methylation as a quantitative readout of target engagement. The moderate enzymatic potency (IC50 = 0.33 μM) [1] provides a practical dosing window for cellular assays without saturating the system at excessively low concentrations.

SAR Studies with a Unique Chemical Scaffold

PRMT5-IN-30 was identified through structure-based virtual screening and hit optimization, yielding a unique chemical scaffold distinct from tetrahydroisoquinoline-based (GSK3326595), nucleoside-analog (JNJ-64619178), and pyrazole-based (LLY-283) PRMT5 inhibitor chemotypes [1]. Medicinal chemistry teams pursuing novel PRMT5 inhibitor scaffolds for intellectual property diversification or seeking orthogonal chemical starting points for lead optimization will find PRMT5-IN-30 to be a valuable reference compound. Its SAM-competitive binding mode and moderate potency offer a distinct SAR landscape compared to ultra-potent clinical-stage inhibitors.

Target Validation with Orthogonal Chemical Probes

The unique chemotype and SAM-competitive mechanism of PRMT5-IN-30 make it an ideal orthogonal chemical probe for validating PRMT5-dependent biology in target validation campaigns [1]. When used alongside structurally distinct PRMT5 inhibitors with different binding modes (e.g., GSK3326595 as a SAM-uncompetitive inhibitor or JNJ-64619178 as a pseudo-irreversible inhibitor), researchers can rule out scaffold-specific off-target effects and mechanism-specific artifacts. This orthogonal approach strengthens confidence that observed phenotypic effects are genuinely attributable to PRMT5 inhibition rather than compound-specific idiosyncrasies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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